Citraconic anhydride
Overview
Description
Citraconic anhydride, also known as 2-methylmaleic anhydride, is an organic compound with the molecular formula C5H4O3. It is a derivative of maleic anhydride and is characterized by the presence of an anhydride group. This compound is a highly reactive compound that can undergo various chemical reactions, making it a valuable reagent in organic synthesis .
Mechanism of Action
Target of Action
Citraconic anhydride primarily targets primary amines . It is used in the field of immunohistology as an antigen retrieval solution . It has been found to be effective in enhancing the staining of certain antibodies that are otherwise difficult to stain .
Mode of Action
This compound reacts with primary amines, creating an amide linkage and a terminal carboxylate . This reaction effectively blocks the primary amines . The linkage formed is stable at neutral to alkaline pH (pH >7), but rapidly hydrolyzes in acidic conditions (pH 3-4), releasing the citraconic acid and freeing the amines .
Biochemical Pathways
It is known that this compound can alter the electrostatic relationship between cationic epsilon-nh3+ groups of lysine residues of proteins and anionic phosphate groups of nucleic acids, thereby destabilizing the nucleoprotein complex .
Result of Action
The primary result of this compound’s action is the enhanced staining of certain antibodies in fixed paraffin-embedded tissue sections . It has been found to yield more intense staining for a number of antibodies, including MyoD1, myogenin, perforin, TIA-1, Tdt, RET, and MiTF .
Action Environment
The action of this compound is influenced by the pH of the environment. The amide linkage it forms is stable at neutral to alkaline pH, but rapidly hydrolyzes in acidic conditions . Additionally, this compound has been found to reduce the interfacial impedance of pouch cells during high-temperature storage, enhancing their stability .
Biochemical Analysis
Biochemical Properties
Citraconic anhydride plays a significant role in biochemical reactions by reacting with primary amines to form an amide linkage and a terminal carboxylate . This reaction is stable at neutral to alkaline pH values but is rapidly hydrolyzed in acidic conditions, releasing citraconic acid and freeing the amine . This property makes this compound a useful tool for reversible blocking of amine groups in proteins and other molecules . It interacts with enzymes, proteins, and other biomolecules, such as lysozyme, by modifying lysine residues .
Cellular Effects
This compound influences various cellular processes by modifying the surface charge of biomolecules. For example, citraconylated exosomes exhibit a significantly reduced surface charge, which enhances their intracellular uptake by macrophages . This modification can affect cell signaling pathways, gene expression, and cellular metabolism by altering the interactions between biomolecules and their cellular targets .
Molecular Mechanism
At the molecular level, this compound exerts its effects by reacting with primary amines to form stable amide linkages . This reaction can be reversed under acidic conditions, releasing citraconic acid and freeing the amine . The modification of lysine residues in proteins can lead to changes in enzyme activity, protein-protein interactions, and gene expression . This compound can also act as a pH-sensitive linker in drug delivery systems, enhancing the stability and targeting of therapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The amide linkage formed by this compound is stable at neutral to alkaline pH values but is rapidly hydrolyzed in acidic conditions . This reversible blocking property allows for the temporary modification of biomolecules, which can be useful in various experimental protocols . Long-term effects on cellular function can be observed in in vitro and in vivo studies, depending on the stability and degradation of the citraconic modification .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively modify biomolecules without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular function and causing inflammation . Threshold effects and dose-dependent responses should be carefully evaluated in animal studies to determine the optimal dosage for specific applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the hydrolysis of the amide bond to release citraconic acid . This reaction can be catalyzed by enzymes such as esterases and amidases, which facilitate the conversion of this compound to its corresponding acid . The presence of this compound can also affect metabolic flux and metabolite levels by modifying key enzymes and proteins involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The reversible blocking of amine groups can influence the localization and accumulation of biomolecules, affecting their function and activity . This compound can also be used to modify the surface properties of nanoparticles and drug delivery systems, enhancing their targeting and distribution within the body .
Subcellular Localization
The subcellular localization of this compound is influenced by its ability to modify lysine residues in proteins . This modification can direct proteins to specific compartments or organelles, affecting their activity and function . For example, this compound can be used to target proteins to the cytosol, nucleus, or mitochondria, depending on the presence of targeting signals and post-translational modifications . The localization of this compound-modified proteins can be crucial for their role in cellular processes and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Citraconic anhydride can be synthesized through the thermal isomerization of itaconic acid anhydride. This process involves heating itaconic acid anhydride to induce isomerization, resulting in the formation of this compound . Another method involves the oxidation of mesityl oxide or isomesityl oxide in the presence of an oxygen-containing gas and a catalyst such as vanadium oxides, bismuth oxides combined with molybdenum oxides, or antimony oxides combined with tungsten oxides or uranium oxides at temperatures ranging from 300°C to 500°C .
Industrial Production Methods: In industrial settings, this compound is often produced by heating itaconic acid in the presence of an organic solvent and a catalyst. This method allows for efficient production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Citraconic anhydride is highly reactive due to the presence of anhydride groups. It can undergo various chemical reactions, including:
Hydrolysis: this compound reacts with water to form citraconic acid.
Esterification: It can react with alcohols to form esters.
Amidation: this compound reacts with amines to form amides.
Addition Reactions: It can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols in the presence of an acid catalyst.
Amidation: Amines under mild heating conditions.
Addition Reactions: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Citraconic acid.
Esterification: Citraconic esters.
Amidation: Citraconic amides.
Addition Reactions: Various addition products depending on the nucleophile used.
Scientific Research Applications
Citraconic anhydride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Maleic anhydride
- Itaconic anhydride
- Methylmaleic anhydride
- 2,3-Dimethylmaleic anhydride
Citraconic anhydride’s unique reactivity and applications make it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
3-methylfuran-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKYXWQEBUNJCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060660 | |
Record name | 2,5-Furandione, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 7-8 deg C; [Hawley] Clear almost colorless liquid; mp = 7 deg C; [MSDSonline] | |
Record name | Methylmaleic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6119 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
213-214 °C @ 760 MM HG | |
Record name | METHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALCOHOL, ETHER, ACETONE | |
Record name | METHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2469 @ 16 °C/4 °C | |
Record name | METHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 MM HG @ 47.1 °C | |
Record name | METHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
616-02-4 | |
Record name | Citraconic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylmaleic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citraconic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Furandione, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Furandione, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Citraconic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITRACONIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105NP7PMXX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
7-8 °C | |
Record name | METHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.